Cas no 143759-66-4 (1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-)

1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]- structure
143759-66-4 structure
Product Name:1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-
Numero CAS:143759-66-4
MF:C29H34F2N2OS
MW:496.654873371124
CID:184156
PubChem ID:3072704
Update Time:2025-04-19

1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-
    • 1-piperazineethanol, 4-[4,4-bis(4-fluorophenyl)butyl]-alpha-[(phenylthio)methyl]-
    • 1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol
    • 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-
    • SCHEMBL8618083
    • 143759-66-4
    • 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
    • 1-{4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl}-3-(phenylsulfanyl)propan-2-ol
    • 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol
    • DTXSID80932017
    • CHEMBL294838
    • Inchi: 1S/C29H34F2N2OS/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2
    • Chiave InChI: KMONIWZOMQQSPR-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC=CC=1)CC(CN1CCN(CCCC(C2C=CC(=CC=2)F)C2C=CC(=CC=2)F)CC1)O

Proprietà calcolate

  • Massa esatta: 496.23622
  • Massa monoisotopica: 496.236
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 11
  • Complessità: 547
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 52Ų

Proprietà sperimentali

  • Densità: 1.23
  • Punto di ebollizione: 625.2°Cat760mmHg
  • Punto di infiammabilità: 331.9°C
  • Indice di rifrazione: 1.624
  • PSA: 26.71

1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]- Letteratura correlata

Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.